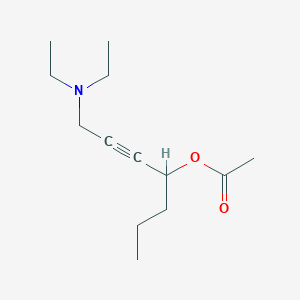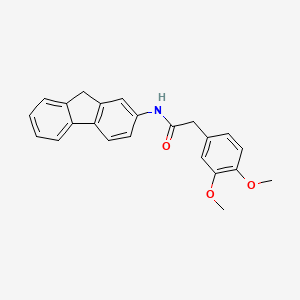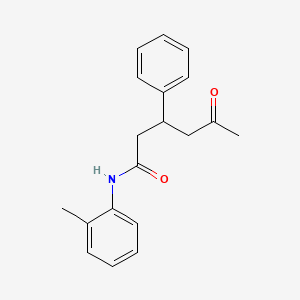![molecular formula C20H28N2OS B6112807 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6112807.png)
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol selectively targets and blocks the mGluR5 receptor, which is involved in various neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the mGluR5 receptor, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol reduces the excitability of neurons and modulates the release of neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects:
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects, including reducing the release of glutamate and dopamine, reducing neuroinflammation, and modulating synaptic plasticity. In addition, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to improve motor function and reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacology. However, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol also has some limitations, including its relatively short half-life and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research on 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, including:
1. Investigating the potential therapeutic applications of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
2. Developing more potent and selective mGluR5 antagonists that could have improved pharmacokinetic properties and fewer off-target effects.
3. Investigating the potential use of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in combination with other drugs for the treatment of neurological disorders.
4. Investigating the potential use of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol as a tool for studying the role of the mGluR5 receptor in various neurological processes.
In conclusion, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 2-(2-bromoethyl)thiophene with 5-methyl-2-thiophenemethanol, followed by the reaction of the resulting product with 1-(2-phenylethyl)piperazine. The final step involves the reduction of the resulting intermediate with sodium borohydride to obtain 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to improve motor function in animal models of Parkinson's disease and reduce the symptoms of schizophrenia in animal models. In addition, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to reduce anxiety and depression-like behaviors in animal models.
Propiedades
IUPAC Name |
2-[4-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-17-7-8-20(24-17)16-21-12-13-22(19(15-21)10-14-23)11-9-18-5-3-2-4-6-18/h2-8,19,23H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMPKJXLOTSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
![6-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6112738.png)
![N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B6112757.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)
![N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B6112765.png)
![1-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}cyclobutanecarboxamide](/img/structure/B6112781.png)
![2-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4(3H)-quinazolinone](/img/structure/B6112791.png)

![2-(3-methoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6112814.png)
![9-(2-phenylvinyl)-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6112825.png)

![7-[(3-methoxyphenoxy)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6112836.png)